molecular formula C23H24Cl2N2O3 B1672461 (2,3-dichlorophenyl)(5-methoxy-2-methyl-3-(2-morpholinoethyl)-1H-indol-1-yl)methanone CAS No. 180002-83-9

(2,3-dichlorophenyl)(5-methoxy-2-methyl-3-(2-morpholinoethyl)-1H-indol-1-yl)methanone

Cat. No. B1672461
M. Wt: 447.4 g/mol
InChI Key: FSFZRNZSZYDVLI-UHFFFAOYSA-N
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Description

GW 405833 is a partial agonist of the cannabinoid CB2 receptor (EC50 = 0.65 nM). It is selective for CB2, binding with a Ki value of 14 nM compared to that of CB1 with a Ki value of 2.04 µM. GW 405833 demonstrates anti-inflammatory and antihyperalgesic properties in animal models of inflammation and pain.
GW405833, also klnown as L-768242, is a cannabinoid-2 (CB) receptor-selective agonist. It displays anti-nociceptive activity in models of neuropathic and inflammatory pain.

Scientific Research Applications

Synthesis and Imaging Potential in Parkinson's Disease

A study by Wang et al. (2017) explored the synthesis of [11C]HG-10-102-01 as a PET imaging agent for investigating LRRK2 enzyme activity in Parkinson's disease. The compound was synthesized with a high radiochemical yield and purity, demonstrating potential for in vivo imaging applications in neurological research (Wang, Gao, Xu, & Zheng, 2017).

Divergent Pathways in Organic Synthesis

Research by Korzhenko et al. (2019) highlighted the divergent pathways in the reaction of 3-formylchromone with cyclic secondary amines, leading to various organic compounds depending on the alcoholic media used. This study underscores the compound's utility in facilitating diverse organic synthesis routes (Korzhenko, Osipov, Osyanin, & Klimochkin, 2019).

Crystal Structure Analysis

The work by Bakare et al. (2005) focused on the crystal structure of a related morpholino compound, providing insights into its molecular configuration and potential implications for material science and molecular engineering (Bakare, John, Butcher, & Zalkow, 2005).

Reduction of Nitroarenes and Azaaromatic Compounds

Watanabe et al. (1984) demonstrated the use of a similar compound in the catalytic reduction of nitroarenes to aminoarenes, highlighting its role in the development of efficient synthesis processes for organic compounds (Watanabe, Ohta, Tsuji, Hiyoshi, & Tsuji, 1984).

properties

IUPAC Name

(2,3-dichlorophenyl)-[5-methoxy-2-methyl-3-(2-morpholin-4-ylethyl)indol-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24Cl2N2O3/c1-15-17(8-9-26-10-12-30-13-11-26)19-14-16(29-2)6-7-21(19)27(15)23(28)18-4-3-5-20(24)22(18)25/h3-7,14H,8-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFZRNZSZYDVLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=C(C(=CC=C3)Cl)Cl)C=CC(=C2)OC)CCN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432728
Record name (2,3-Dichlorophenyl)[5-methoxy-2-methyl-3-[2-(4-morpholinyl)ethyl]-1H-indol-1-yl]methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-dichlorophenyl)(5-methoxy-2-methyl-3-(2-morpholinoethyl)-1H-indol-1-yl)methanone

CAS RN

180002-83-9
Record name (2,3-Dichlorophenyl)[5-methoxy-2-methyl-3-[2-(4-morpholinyl)ethyl]-1H-indol-1-yl]methanone
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Record name L-768242
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,3-Dichlorophenyl)[5-methoxy-2-methyl-3-[2-(4-morpholinyl)ethyl]-1H-indol-1-yl]methanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,3-Dichlorobenzoyl)-5-methoxy-2-methyl-(3-(morpholin-4-yl)ethyl)-1H-indole hydrochloride
Source European Chemicals Agency (ECHA)
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Record name L-768242
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To 5-methoxy-2-methyl-3-(2-(morpholin-4-yl)ethyl)- 1H-indole (311 mg; 1.13 mmol) in 10 mL dry THF at -78° C. was added HMPA (590 μL; 3.39 mmol), then dropwise KHMDS (0.5M in Tol; 2.5 mL; 1.25 mmol). The solution was stirred 30 min at -22° C. then cooled to -78° C. after which 2,3-dichlorobenzoyl chloride (361 mg; 1.72 mmol) was added. The final mixture was allowed to reach r.t. slowly then stirred 1 h. The mixture was poored in saturated NaHCO3 (25 mL), extracted with EtOAc (2×50 mL). The organic phase was washed with brine (50 mL), dried over Na2SO4, filtered, concentrated and flash chromatographed (Silica gel; EtOAc) to yield 503 mg (99%) of the title compound.
Name
5-methoxy-2-methyl-3-(2-(morpholin-4-yl)ethyl)- 1H-indole
Quantity
311 mg
Type
reactant
Reaction Step One
Name
Quantity
590 μL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
361 mg
Type
reactant
Reaction Step Three
[Compound]
Name
final mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2,3-dichlorophenyl)(5-methoxy-2-methyl-3-(2-morpholinoethyl)-1H-indol-1-yl)methanone
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(2,3-dichlorophenyl)(5-methoxy-2-methyl-3-(2-morpholinoethyl)-1H-indol-1-yl)methanone
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(2,3-dichlorophenyl)(5-methoxy-2-methyl-3-(2-morpholinoethyl)-1H-indol-1-yl)methanone
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(2,3-dichlorophenyl)(5-methoxy-2-methyl-3-(2-morpholinoethyl)-1H-indol-1-yl)methanone
Reactant of Route 6
(2,3-dichlorophenyl)(5-methoxy-2-methyl-3-(2-morpholinoethyl)-1H-indol-1-yl)methanone

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